1-Bromo-2,4-difluoro-3-iodobenzene
Overview
Description
1-Bromo-2,4-difluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H2BrF2I It is characterized by the presence of bromine, fluorine, and iodine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-3-iodobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,4-difluoro-3-iodobenzene. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. Another approach involves the iodination of 1-bromo-2,4-difluorobenzene using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and iodination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-difluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, which form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases such as triethylamine or potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzenes.
Coupling Products: Formation of biaryl compounds or other complex aromatic structures.
Scientific Research Applications
1-Bromo-2,4-difluoro-3-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Potential use in the synthesis of drug candidates and radiolabeled compounds for imaging studies.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-3-iodobenzene in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing effects of the bromine, fluorine, and iodine substituents. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- 1-Bromo-2,4-difluorobenzene
- 1-Iodo-2,4-difluorobenzene
- 1-Bromo-3-iodobenzene
- 2-Bromo-4-fluoro-1-iodobenzene
Uniqueness: 1-Bromo-2,4-difluoro-3-iodobenzene is unique due to the simultaneous presence of bromine, fluorine, and iodine substituents, which impart distinct reactivity and selectivity in chemical reactions. This combination of halogens makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPVCNLHVZIFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208075-99-3 | |
Record name | 1-bromo-2,4-difluoro-3-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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